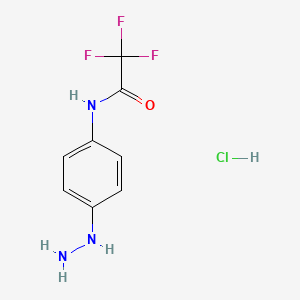

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride

Beschreibung

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is a specialized chemical compound featuring a hydrazine-functionalized phenyl ring linked to a trifluoroacetamide group. The hydrazine (–NH–NH₂) moiety confers nucleophilic reactivity, enabling applications in derivatization reactions, particularly for carbonyl-containing compounds (e.g., aldehydes, ketones). The trifluoroacetamide group enhances volatility and stability, making it suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). Its hydrochloride salt form improves solubility in polar solvents, facilitating use in aqueous or methanolic systems.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H9ClF3N3O |

|---|---|

Molekulargewicht |

255.62 g/mol |

IUPAC-Name |

2,2,2-trifluoro-N-(4-hydrazinylphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)7(15)13-5-1-3-6(14-12)4-2-5;/h1-4,14H,12H2,(H,13,15);1H |

InChI-Schlüssel |

YUJNNGXWRHANHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)NN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Trifluoroacetylation of Hydrazine Derivatives

- The hydrazine nitrogen is acylated using trifluoroacetic anhydride to form trifluoroacetyl hydrazides.

- This step is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like diisopropylethylamine (DIEA) to scavenge the acid byproducts.

- The trifluoroacetyl group serves as a protective group that prevents over-alkylation and directs subsequent selective reactions on the hydrazine nitrogen.

Selective Alkylation of the Trifluoroacetyl Hydrazide

- Alkylation is achieved by reacting the trifluoroacetyl hydrazide intermediate with alkyl halides (e.g., allyl bromide, propargyl bromide) in the presence of bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in DMF.

- Reaction conditions typically involve heating (e.g., 65°C) for extended periods (up to 48 hours) to ensure complete alkylation.

- This step allows for the introduction of various substituents on the hydrazine nitrogen, enabling structural diversity.

Removal of the Trifluoroacetyl Protecting Group

- The trifluoroacetyl group is removed under mild hydrolytic or reductive conditions.

- Hydrolysis is commonly performed using aqueous potassium carbonate (5% K2CO3 in methanol) at room temperature, which cleaves the trifluoroacetyl group to regenerate the free hydrazine.

- Alternatively, reductive cleavage using sodium borohydride in methanol can be employed.

- The deprotection step is crucial to obtain the free hydrazine derivative before salt formation.

Formation of the Hydrochloride Salt

- The free hydrazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s stability, solubility, and handling properties.

- Salt formation is typically done by adding concentrated HCl to the hydrazine solution, followed by isolation of the crystalline hydrochloride salt.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Acylation | Trifluoroacetic anhydride, DIEA, THF or DMF | Protect hydrazine nitrogen as trifluoroacetyl hydrazide | Ensures selective alkylation |

| 2. Alkylation | Alkyl halide (e.g., allyl bromide), K2CO3 or Cs2CO3, DMF, 65°C, 24-48 h | Introduce substituent on hydrazine nitrogen | Controlled reaction to avoid over-alkylation |

| 3. Deprotection | 5% aqueous K2CO3 in MeOH or NaBH4 in MeOH | Remove trifluoroacetyl group | Mild conditions preserve other functionalities |

| 4. Salt formation | HCl (concentrated) | Convert free hydrazine to hydrochloride salt | Enhances stability and purity |

Detailed Research Findings and Data

- The trifluoroacetyl group is an effective activator and blocker of hydrazine nitrogen, facilitating selective N’-alkylation.

- Yields for alkylation steps vary; for example, N’N”-diallyl N’-trifluoroacetyl hydrazides were isolated in moderate yields (~23%) after chromatography, with subsequent hydrolytic deprotection yielding ~73% of the free hydrazide.

- Hydrolytic removal of the trifluoroacetyl group using aqueous potassium carbonate is efficient and mild, preserving sensitive groups.

- The hydrochloride salt of the hydrazine derivative can be obtained with high purity (>98%) as confirmed by high-performance liquid chromatography (HPLC).

- The use of trifluoroacetylation followed by selective alkylation and deprotection is a versatile method applicable to various amino acid-derived hydrazides and aromatic hydrazines.

Comparative Notes on Related Methods

- Alternative methods for preparing hydrazine derivatives, such as direct diazotization and reduction of anilines, are known but often suffer from lower yields and purity, longer reaction times, and higher costs.

- The trifluoroacetylation strategy offers better control over substitution patterns and improved product purity.

- Catalytic hydrogenation or hydrogenolysis can be used in some synthetic routes to reduce intermediates before salt formation.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound’s synthesis likely parallels methods for substituted phenyl hydrazines. For example:

-

Chloride Substitution with Hydrazine :

A p-chloro-substituted trifluoroacetamide precursor reacts with aqueous hydrazine hydrate in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., reflux), followed by precipitation with hot water and isolation as the hydrochloride salt . This mirrors the synthesis of 4-sulfonamidophenyl hydrazines, where yields of 80–90% are achieved using similar conditions .

Deprotection of the Trifluoroacetamide Group

The trifluoroacetamide group is hydrolyzed under acidic or basic conditions to yield 4-hydrazinoaniline hydrochloride. For instance:

-

Acidic Hydrolysis :

Reacting with dilute hydrochloric acid (HCl) in methanol at 25–30°C removes the trifluoroacetyl group . -

Basic Hydrolysis :

Treatment with aqueous sodium hydroxide (NaOH) cleaves the amide bond, releasing trifluoroacetate .

Hydrazine-Specific Reactivity

The hydrazine moiety enables diverse transformations:

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones to form hydrazones, a key step in heterocycle synthesis:

-

Example :

Condensation with acetone yields the hydrazone derivative, which can cyclize to form pyrazoles under thermal or catalytic conditions .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrazone formation | Acetone, ethanol, reflux | (E)-N-(4-(propan-2-ylidenehydrazine)phenyl)trifluoroacetamide |

| Cyclization | Pd/C, H₂, or acid catalysis | Pyrazole derivative |

Cyclization Reactions

Hydrazine reacts with β-diketones or α,β-unsaturated carbonyls to form five-membered heterocycles:

-

With β-ketoesters : Forms pyrazolone derivatives, as seen in quinazolinone syntheses .

-

With maleic anhydride : Generates pyridazinone structures via [4+2] cycloaddition .

Oxidation and Reductive Transformations

-

Oxidation :

Hydrazine oxidizes to diazenium intermediates under mild oxidizing agents (e.g., H₂O₂), which can dimerize or react further . -

Reduction :

Catalytic hydrogenation (Pd/C, H₂) reduces the hydrazine group to an amine, yielding N-(4-aminophenyl)trifluoroacetamide .

Acylation/Alkylation

The hydrazine group acts as a nucleophile:

-

Acylation : Reacts with acetyl chloride to form diacylhydrazines.

-

Alkylation : Methylation with iodomethane in DMF produces N,N-dimethylhydrazine derivatives .

Coordination Chemistry

Hydrazine binds transition metals (e.g., Cu, Pd), forming complexes useful in catalysis. For example, palladium-phosphine complexes facilitate cross-coupling reactions .

Stability and Byproduct Management

Wissenschaftliche Forschungsanwendungen

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of certain enzymes or the modification of proteins. The trifluoroacetamide moiety enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-N-(Trimethylsilyl)trifluoroacetamide (MSTFA)

- Structure: Contains a trimethylsilyl (TMS) group instead of a hydrazinophenyl moiety.

- Reactivity : Primarily acts as a silylation agent, targeting hydroxyl (–OH) and amine (–NH₂) groups to enhance volatility for GC-MS analysis .

- Applications: Widely used in metabolomics for derivatizing sugars, organic acids, and amino acids .

- Stability : Hydrolysis-prone in aqueous environments due to the TMS group; requires anhydrous conditions.

N-(Azetidin-3-YL)-2,2,2-Trifluoroacetamide Hydrochloride

- Structure : Features an azetidine (4-membered nitrogen ring) instead of a phenyl group.

- Reactivity : The strained azetidine ring may enhance reactivity in nucleophilic substitutions, useful in pharmaceutical intermediates .

- Applications : Serves as a building block for bioactive molecules, including peptidomimetics and kinase inhibitors.

- Solubility : High water solubility due to the dihydrochloride salt form, similar to the target compound .

N-(4-Chloro-2-(Trifluoromethyl)phenyl)acetamide

- Structure : Substituted phenyl ring with electron-withdrawing Cl and CF₃ groups but lacks hydrazine.

- Reactivity : The electron-deficient aromatic ring directs electrophilic substitutions, useful in agrochemicals and dyes .

- Stability : Enhanced thermal and oxidative stability compared to hydrazine-containing analogs due to the absence of reactive –NH–NH₂.

Data Table: Structural and Functional Comparison

| Compound | Key Functional Groups | Reactivity Profile | Primary Applications | Solubility | Stability Considerations |

|---|---|---|---|---|---|

| N-(4-Hydrazinophenyl)trifluoroacetamide HCl | Hydrazine, Trifluoroacetamide | Nucleophilic (hydrazone formation) | Carbonyl derivatization, GC-MS | High (polar solvents) | Sensitive to oxidation, hygroscopic |

| MSTFA | Trimethylsilyl, Trifluoroacetamide | Silylation of –OH/–NH₂ | Metabolomics, GC-MS derivatization | Low (anhydrous) | Hydrolysis-prone |

| N-(Azetidin-3-YL)-trifluoroacetamide HCl | Azetidine, Trifluoroacetamide | Nucleophilic ring-opening | Pharmaceutical intermediates | High (aqueous) | Strained ring may limit shelf-life |

| N-(4-Cl-2-CF₃-phenyl)acetamide | Cl, CF₃, Acetamide | Electrophilic aromatic substitution | Agrochemicals, organic synthesis | Moderate (organic solvents) | High thermal/oxidative stability |

Biologische Aktivität

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, drawing from various research findings.

N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride is characterized by its trifluoroacetamide group, which enhances its reactivity and biological activity. The molecular formula is , and it has been studied for its potential antimicrobial, anticancer, and enzyme inhibitory activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds exhibit notable antimicrobial properties. N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 62.5 µM to 250 µM against Mycobacterium species, indicating moderate activity compared to standard antibiotics like isoniazid .

2. Cytotoxic Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The proposed mechanisms include:

- Inhibition of DNA Repair : Similar to other quinazoline derivatives, it may inhibit enzymes involved in DNA repair mechanisms .

- EGFR Inhibition : It has been suggested that the compound can inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated various hydrazine derivatives for their activity against Mycobacterium tuberculosis and found that N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride exhibited significant inhibition, particularly when modified with longer alkyl chains . -

Cytotoxicity Assessment :

Another investigation focused on the cytotoxic potential of the compound against several cancer cell lines, revealing IC50 values in the micromolar range, suggesting promising anticancer properties.

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride can be attributed to specific structural features:

- Trifluoroacetyl Group : Enhances lipophilicity and cellular uptake.

- Hydrazine Moiety : Contributes to the reactivity with biological targets.

A comparative analysis of similar compounds indicates that modifications to the hydrazine structure can significantly impact antimicrobial and anticancer activities.

| Compound | MIC (µM) | Cytotoxicity (IC50 µM) | Mechanism |

|---|---|---|---|

| N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride | 62.5 - 250 | 10 - 30 | EGFR Inhibition |

| Isoniazid | 1 | Not applicable | Cell wall synthesis inhibition |

Q & A

Q. What are the optimal synthetic routes for N-(4-Hydrazinophenyl)trifluoroacetamide hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via hydrazine substitution on a trifluoroacetyl-protected aryl precursor. A two-step approach is common:

Trifluoroacetylation : React 4-aminophenylhydrazine with trifluoroacetic anhydride under anhydrous conditions (e.g., in dichloromethane with catalytic pyridine at 0–5°C).

Hydrochloride Salt Formation : Treat the intermediate with HCl gas in ethanol to precipitate the hydrochloride salt.

Purification involves recrystallization from ethanol/water mixtures or reverse-phase HPLC. Purity validation requires ¹H/¹³C NMR (to confirm hydrazine and trifluoroacetamide groups) and elemental analysis (to verify stoichiometry of the hydrochloride salt) .

Q. How should researchers address stability challenges during storage?

- Methodological Answer : The hydrazine group is prone to oxidation and hydrolysis. Stabilization strategies include:

- Storage : At 0–6°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation .

- Desiccants : Use silica gel or molecular sieves to mitigate moisture-induced hydrolysis .

- Stability Monitoring : Track decomposition via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water with 0.1% TFA) monthly .

Advanced Research Questions

Q. How does the hydrazine moiety influence nucleophilic reactivity in cross-coupling or condensation reactions?

- Methodological Answer : The hydrazine group acts as a bidentate nucleophile, enabling:

- Schiff Base Formation : Reactivity with aldehydes/ketones (e.g., in heterocycle synthesis). Kinetic studies (UV-Vis monitoring at 250–300 nm) show pH-dependent reactivity, with optimal activity at pH 4–6 (protonated hydrazine enhances electrophilic attack) .

- Transition Metal Coordination : Chelation with Pd(II) or Cu(I) catalysts in C–N coupling reactions. Use X-ray crystallography to confirm coordination geometry .

Q. What advanced analytical techniques resolve contradictions in reported metabolic or enzymatic interactions?

- Methodological Answer : Discrepancies in biological activity (e.g., enzyme inhibition assays) arise from solvent effects or impurity interference. Address this via:

- Orthogonal Assays : Combine fluorescence polarization (binding affinity) with ITC (thermodynamic profiling) to validate interactions.

- Metabolite Profiling : Use GC-TOF-MS after derivatization with MSTFA (N-methyl-N-trimethylsilyl trifluoroacetamide) to detect degradation products or unintended adducts .

Q. How can researchers optimize derivatization protocols for trace-level detection in biological matrices?

- Methodological Answer : For GC-MS analysis:

Derivatization : React with MSTFA (20 µL, 37°C, 1 hr) to silylate the hydrazine group, enhancing volatility.

Validation : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects.

Quantification : Use selected ion monitoring (SIM) at m/z 282 (trimethylsilyl-hydrazine fragment) for sensitivity down to 1 ng/mL .

Contradiction Analysis

- Reported Stability Discrepancies : Some studies suggest stability at room temperature, while others recommend strict refrigeration. Resolution involves accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring to establish degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.